molecular formula C15H15N3O3 B5270625 6-(hydroxymethyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide

6-(hydroxymethyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide

Cat. No.: B5270625
M. Wt: 285.30 g/mol
InChI Key: VTQJJHNLOCSXAL-MFOYZWKCSA-N
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Description

6-(hydroxymethyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide is a complex organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(hydroxymethyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-(hydroxymethyl)pyridine-3-carboxamide with 2-methoxybenzaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, biocatalytic methods using whole-cell biocatalysts have been explored for the synthesis of related compounds, offering a more sustainable and environmentally friendly alternative .

Chemical Reactions Analysis

Types of Reactions

6-(hydroxymethyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the imine group results in an amine.

Scientific Research Applications

6-(hydroxymethyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(hydroxymethyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(hydroxymethyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(hydroxymethyl)-N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-14-5-3-2-4-11(14)9-17-18-15(20)12-6-7-13(10-19)16-8-12/h2-9,19H,10H2,1H3,(H,18,20)/b17-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQJJHNLOCSXAL-MFOYZWKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CN=C(C=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N\NC(=O)C2=CN=C(C=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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